8-Chloro-1-iodoimidazo[1,5-a]pyrazine
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine typically involves the halogenation of imidazo[1,5-a]pyrazine derivatives. One common method includes the use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) as halogenating agents under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .
Chemical Reactions Analysis
8-Chloro-1-iodoimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-1-iodoimidazo[1,5-a]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
8-Chloro-1-iodoimidazo[1,5-a]pyrazine can be compared with other halogenated imidazo[1,5-a]pyrazine derivatives, such as:
- 8-Bromo-1-iodoimidazo[1,5-a]pyrazine
- 8-Chloro-1-bromoimidazo[1,5-a]pyrazine
- 8-Fluoro-1-iodoimidazo[1,5-a]pyrazine
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present . The unique combination of chlorine and iodine in this compound makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
8-chloro-1-iodoimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJAAQWXXBTIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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